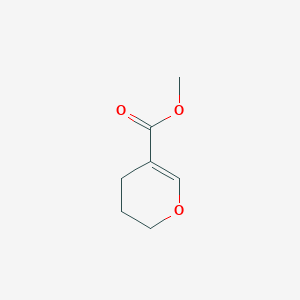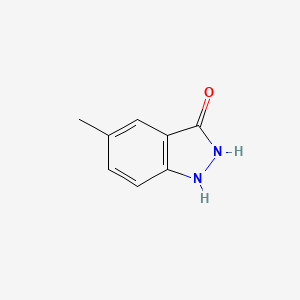
5-Methyl-1H-indazol-3-ol
説明
“5-Methyl-1H-indazol-3-ol” is a chemical compound that belongs to the class of indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .
Chemical Reactions Analysis
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
科学的研究の応用
Structural Analysis
- Supramolecular Structure : The study of NH-indazoles, including 3-methyl-1H-indazole, revealed their structures using X-ray crystallography and magnetic resonance spectroscopy. These compounds, including 5-Methyl-1H-Indazol-3-ol, demonstrate interesting supramolecular interactions and chirality, particularly in their crystalline forms (Teichert et al., 2007).
Material Science
- Electrode Passivation : A study explored the use of 5-hydroxy-1H-indazole, a compound related to 5-Methyl-1H-Indazol-3-ol, for the effective passivation of high-voltage positive electrodes in batteries. This research indicates potential applications of similar indazole compounds in enhancing the performance of energy storage devices (Kang et al., 2014).
Synthesis of Novel Compounds
- Creation of Fused Indazole Derivatives : The synthesis of new series of fused indazole derivatives, including 4,6-diaryl-4,5-dihydro-2H-indazol-3-ols, demonstrates the versatility of indazole compounds like 5-Methyl-1H-Indazol-3-ol in creating novel chemical structures with potential applications in various fields of chemistry and pharmacology (Gopalakrishnan et al., 2008).
Anticancer Research
- Potential in Anticancer Drug Synthesis : Indazole derivatives, including those related to 5-Methyl-1H-Indazol-3-ol, have been studied for their anticancer activities. The synthesis and evaluation of these derivatives indicate the role of indazole compounds in developing new anticancer drugs (Saketi et al., 2020).
Antimalarial Drug Development
- Inhibitors of Hemozoin Formation : Bis(indazol-3-ol) derivatives, structurally related to 5-Methyl-1H-Indazol-3-ol, have shown potential as antimalarial drugs by inhibiting the formation of hemozoin, a crucial process in the Plasmodium life cycle. This application showcases the therapeutic potential of indazole derivatives in infectious disease treatment (Alho et al., 2009).
Monoamine Oxidase Inhibitors
- Treatment of Neurological Disorders : Indazole-carboxamides, related to 5-Methyl-1H-Indazol-3-ol, have been identified as potent inhibitors of monoamine oxidase B (MAO-B), suggesting their potential use in treating neurological disorders like Parkinson's disease (Tzvetkov et al., 2014).
特性
IUPAC Name |
5-methyl-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMQQYUAANTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467812 | |
| Record name | 5-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indazol-3-ol | |
CAS RN |
7364-26-3 | |
| Record name | 1,2-Dihydro-5-methyl-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



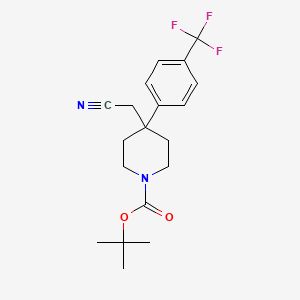
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)
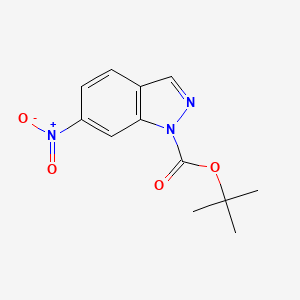
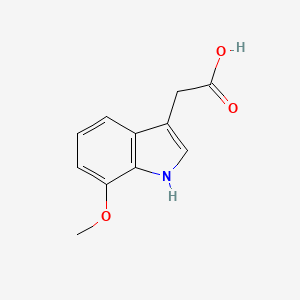
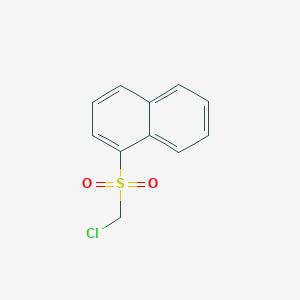
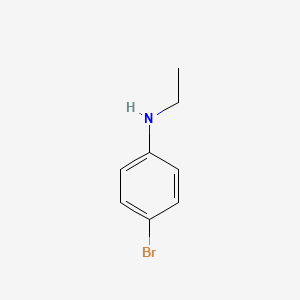
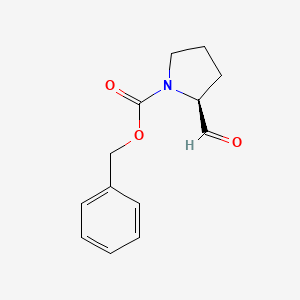
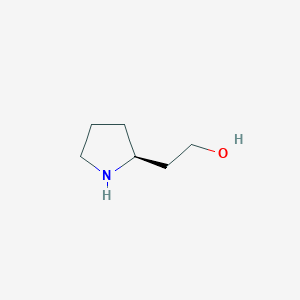
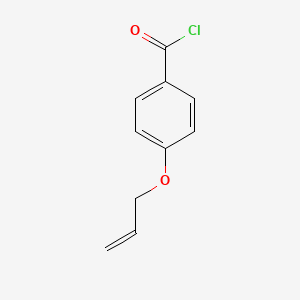
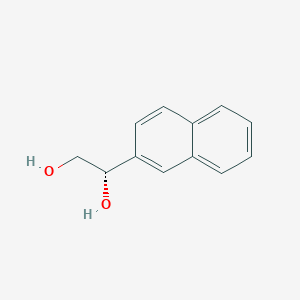
![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)
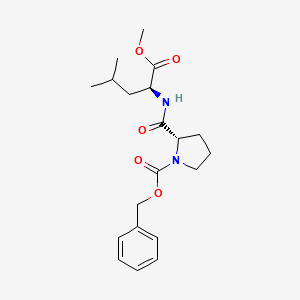
![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
